molecular formula C13H19N3S B11745388 5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11745388
M. Wt: 249.38 g/mol
InChI Key: RORYOLQVEADNKB-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a thiophene ring, which is a sulfur-containing aromatic ring, and a methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the alkylation of the pyrazole ring with a thiophene derivative, such as thiophen-2-ylmethyl chloride, in the presence of a base like potassium carbonate.

    Addition of the methylpropyl group: This can be done through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophilic reagents like alkyl halides, nucleophilic reagents like amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpropyl)-3-(thiophen-2-ylmethyl)-1H-pyrazole: Similar structure but lacks the methyl group at position 5.

    5-methyl-1-(2-methylpropyl)-N-(phenylmethyl)-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

5-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the thiophene ring and the methylpropyl group, which can confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C13H19N3S/c1-10(2)9-16-11(3)7-13(15-16)14-8-12-5-4-6-17-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

RORYOLQVEADNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=CS2

Origin of Product

United States

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